Cas no 1326830-98-1 (2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one)
![2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one structure](https://ja.kuujia.com/scimg/cas/1326830-98-1x500.png)
2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one 化学的及び物理的性質
名前と識別子
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- 2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
- 2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
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- インチ: 1S/C26H20ClN3O5/c1-32-21-12-15(13-22(33-2)23(21)34-3)24-28-25(35-29-24)20-14-30(17-10-8-16(27)9-11-17)26(31)19-7-5-4-6-18(19)20/h4-14H,1-3H3
- InChIKey: GVVGAAXURALENH-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=CC=C2)C(C2ON=C(C3=CC(OC)=C(OC)C(OC)=C3)N=2)=CN1C1=CC=C(Cl)C=C1
2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3398-2238-30mg |
2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one |
1326830-98-1 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3398-2238-10μmol |
2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one |
1326830-98-1 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3398-2238-25mg |
2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one |
1326830-98-1 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3398-2238-3mg |
2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one |
1326830-98-1 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3398-2238-4mg |
2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one |
1326830-98-1 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3398-2238-2μmol |
2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one |
1326830-98-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3398-2238-20μmol |
2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one |
1326830-98-1 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3398-2238-10mg |
2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one |
1326830-98-1 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3398-2238-20mg |
2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one |
1326830-98-1 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3398-2238-40mg |
2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one |
1326830-98-1 | 40mg |
$140.0 | 2023-09-10 |
2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one 関連文献
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-oneに関する追加情報
Introduction to 2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one (CAS No. 1326830-98-1)
2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its promising pharmacological properties. This compound belongs to the class of heterocyclic derivatives, featuring a fused system of an isoquinoline core with an oxadiazole moiety. The presence of multiple functional groups, including a 4-chlorophenyl substituent and a 3,4,5-trimethoxyphenyl group, contributes to its unique chemical profile and potential biological activity. The systematic nomenclature as per the Chemical Abstracts Service (CAS) number 1326830-98-1 underscores its distinct identity and aids in precise identification in scientific literature and databases.
The synthesis and characterization of this compound represent a testament to the advancements in synthetic organic chemistry, particularly in the construction of multi-ringed systems with precise functionalization. The isoquinoline scaffold is well-documented for its role in various bioactive molecules, including alkaloids and pharmacologically relevant compounds. The incorporation of an oxadiazole ring enhances the molecular complexity and may contribute to improved binding affinity and selectivity in biological targets. This structural motif has been explored extensively in drug discovery efforts due to its ability to modulate enzyme activity and interfere with signaling pathways associated with diseases such as cancer and inflammatory disorders.
Recent studies have highlighted the therapeutic potential of 2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one by investigating its interactions with key biological targets. For instance, preliminary in vitro assays have suggested that this compound exhibits inhibitory activity against certain kinases and transcription factors implicated in cancer progression. The 4-chlorophenyl group is known to enhance lipophilicity and metabolic stability, which are critical factors for drug-like properties. Meanwhile, the 3,4,5-trimethoxyphenyl moiety introduces hydrophobicity while also serving as a potential site for hydrogen bonding interactions within biological macromolecules.
The oxadiazole component of the molecule is particularly noteworthy for its versatility in medicinal chemistry. Oxadiazoles are heterocyclic compounds that have been incorporated into numerous drug candidates due to their ability to act as scaffolds for modulating enzyme activity. In particular, the 1,2,4-oxadiazole ring can engage in hydrogen bonding with polar residues in protein active sites, thereby facilitating tight binding. The structural flexibility offered by this ring system allows for fine-tuning of molecular interactions through derivatization at various positions. In the case of CAS No. 1326830-98-1, the placement of the oxadiazole at position 4 relative to the isoquinoline core creates a unique pharmacophore that may be exploited for therapeutic intervention.
The significance of this compound is further underscored by its potential applications in addressing unmet medical needs. Given the growing prevalence of drug-resistant pathogens and malignancies, there is an urgent need for novel molecular entities with distinct mechanisms of action. The combination of an isoquinoline scaffold with an oxadiazole moiety provides a promising starting point for developing next-generation therapeutics. Moreover, the presence of electron-withdrawing groups such as chlorine atoms can enhance electrophilicity at reactive sites within biological targets, improving binding affinity.
From a synthetic perspective, 2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one exemplifies the sophistication achieved in modern organic synthesis methodologies. Key synthetic strategies may involve multi-step cascades that exploit transition-metal catalysis or organometallic reagents to construct complex fused rings efficiently. The introduction of substituents like 3-(3',4',5'-trimethoxyphenyl) requires careful consideration of reaction conditions to ensure regioselectivity and high yields. Advances in computational chemistry have also played a pivotal role in designing synthetic routes by predicting reaction outcomes before experimental validation.
The pharmacokinetic profile of this compound is another critical aspect that warrants investigation upon further development. Factors such as solubility lipid solubility metabolic stability and distribution must be carefully evaluated to assess its feasibility as a drug candidate. The trimethoxyphenyl group may influence oral bioavailability by modulating passive diffusion across biological membranes while also affecting metabolic clearance rates through cytochrome P450 enzyme interactions.
In conclusion, 2-(4-chlorophenyl)-4-[3-(3',4',5'-trimethoxyphenyl)-1',2',4'-oxadiazol]-5'-yl]-1',2'-dihydroisoquinolinone (CAS No 1326830) represents an intriguing example where structural complexity meets biological functionality . Its potential applications span multiple therapeutic areas , particularly those involving modulation kinase activity or transcription factor regulation . As research continues into novel heterocyclic derivatives , compounds like this one highlight how strategic molecular design can yield promising candidates for future drug development pipelines .
1326830-98-1 (2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one) 関連製品
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